N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-13-6-1-3-10(7-13)9-20-14(21)11-4-2-5-12(8-11)15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCHOURBOPHTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 3-chlorobenzylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The chlorophenyl and trifluoromethyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient, exploring its efficacy and safety in various therapeutic contexts.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Benzylamine Group
Compound 25a differs from its analogues (Compounds 25b–25f ) in the substitution pattern on the benzylamine moiety:
- 25b : 4-Chlorophenylmethyl group.
- 25c : 3-Chloro-4-methoxyphenylmethyl group.
- 25d : Benzodioxol-5-ylmethyl group.
- 25e : 4-Hydroxyphenylmethyl group.
- 25f : 4-Butoxyphenylmethyl group.
Key Observations:
Substituent Variations on the Benzamide Core
Trifluoromethyl vs. Sulfamoyl/Oxadiazole Groups
- Compound 63 (): Features a 3-trifluoromethyl group and a piperazine-linked methyl group. Higher molecular weight (MW = 538.17 g/mol) and complex synthesis (53% yield) compared to 25a .
- Compound 64 (): Contains a sulfamoyl (-SO₂NH₂) group.
- Derivative 13f (): Incorporates a quinoline-linked 1,2,4-oxadiazole group. Exhibits a lower melting point (214–216°C) and yield (57.3%) compared to 25a, suggesting reduced crystallinity and synthetic efficiency .
Hydroxy vs. Trifluoromethyl Groups
- N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide (): The 2-hydroxy group enables hydrogen bonding but may reduce stability under acidic conditions compared to 25a .
- 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives (): Hydrazone derivatives show enhanced reactivity but lower thermal stability (melting points <200°C) .
Physicochemical and Crystallographic Properties
Key Findings :
Biological Activity
N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity of various drugs by influencing their lipophilicity and metabolic stability. The aim of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been assessed in several studies, focusing on its effects on various biological targets including enzymes, cancer cells, and inflammatory pathways.
1. Enzyme Inhibition
Recent studies indicate that compounds containing the trifluoromethyl group exhibit enhanced inhibitory effects on certain enzymes. For instance, research has shown that similar compounds demonstrate significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's .
| Compound | IC50 (µM) AChE | IC50 (µM) BChE |
|---|---|---|
| Rivastigmine | 89.7 | 501 |
| This compound | TBD | TBD |
2. Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. A study conducted on breast carcinoma (T47D), colon carcinoma (HT-29), and neuroblastoma (SKNMC) revealed promising antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| T47D (Breast) | TBD |
| HT-29 (Colon) | TBD |
| SKNMC (Neuroblastoma) | TBD |
These results suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, although further research is necessary to elucidate the underlying mechanisms.
3. Anti-inflammatory Properties
Compounds similar to this compound have also shown anti-inflammatory effects. Studies indicate that trifluoromethyl-substituted benzamides can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Study 1: Trifluoromethylbenzamides in Cancer Treatment
A recent clinical investigation explored the efficacy of trifluoromethyl-substituted benzamides in treating advanced solid tumors. Patients treated with these compounds exhibited a significant reduction in tumor size and improved survival rates compared to historical controls .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound analogs in models of neurodegeneration. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
